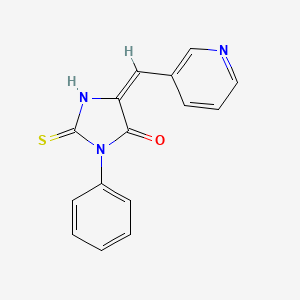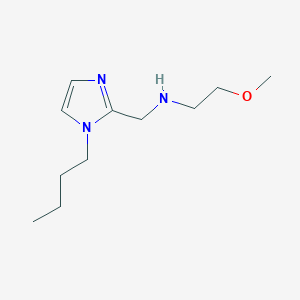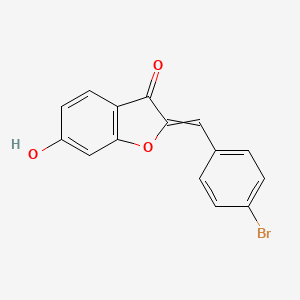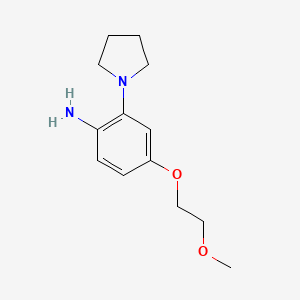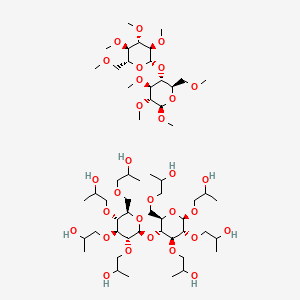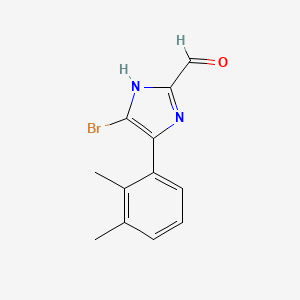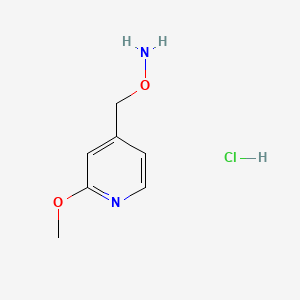
3-Amino-5-(5-bromo-3-methyl-2-pyridyl)pyrazole Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD32876622” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “MFCD32876622” involves several synthetic routes. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. The reaction conditions such as temperature, pressure, and the use of catalysts play a crucial role in the synthesis process.
Industrial Production Methods: Industrial production of “MFCD32876622” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions: “MFCD32876622” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions: Common reagents used in the reactions of “MFCD32876622” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions such as solvent, temperature, and pH are critical in determining the outcome of the reactions.
Major Products Formed: The major products formed from the reactions of “MFCD32876622” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted products.
Scientific Research Applications
“MFCD32876622” has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, “MFCD32876622” could be explored for its potential therapeutic effects. Additionally, it has industrial applications in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of “MFCD32876622” involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to “MFCD32876622” include those with analogous molecular structures and reactivity. Examples include compounds with similar functional groups or chemical properties.
Uniqueness: What sets “MFCD32876622” apart from similar compounds is its unique combination of properties, such as its specific reactivity and stability under certain conditions. This makes it particularly valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H10BrClN4 |
|---|---|
Molecular Weight |
289.56 g/mol |
IUPAC Name |
5-(5-bromo-3-methylpyridin-2-yl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H9BrN4.ClH/c1-5-2-6(10)4-12-9(5)7-3-8(11)14-13-7;/h2-4H,1H3,(H3,11,13,14);1H |
InChI Key |
UVSAUWXFKUZAQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C2=CC(=NN2)N)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







